molecular formula C14H13ClN2O B1378206 1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride CAS No. 1373232-61-1

1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride

Cat. No. B1378206
M. Wt: 260.72 g/mol
InChI Key: NZVTYJWIYZFKGZ-UHFFFAOYSA-N
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Description

1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride is an organic compound with the chemical formula C14H11ClN2O . It has a molecular weight of 260.72 g/mol .


Molecular Structure Analysis

The InChI code for 1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride is 1S/C14H12N2O.ClH/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12;/h1-9,14,17H,(H,15,16);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride is a powder at room temperature . It has a molecular weight of 260.72 g/mol .

Scientific Research Applications

Fluorescent Dyes and Optical Applications

  • A study by Jadhav, Shinde, and Sekar (2018) focuses on the synthesis of novel phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes. These dyes exhibit induced fluorescence properties and enhanced photostability compared to previously reported analogues. They are characterized by red-shifted absorption maxima and high molar extinction coefficients, emitting in the far-red region. This implies potential applications in fluorescent materials and optical devices with improved light fastness and sublimation fastness on dyed polyester and nylon (Jadhav, Shinde, & Sekar, 2018).

Antimicrobial Agents

  • Jayanna et al. (2013) explored the synthesis of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antimicrobial and analgesic activities. The study indicates that certain compounds showed pronounced antimicrobial activity, suggesting their potential as antimicrobial agents (Jayanna et al., 2013).

Electronic and Optical Materials

  • Anand and Muthusamy (2018) reported on the synthesis and characterization of oligobenzimidazoles, investigating their electrochemical, electrical, optical, thermal, and rectification properties. These materials demonstrate potential applications in electronic and optoelectronic devices due to their band gap values and thermal stability (Anand & Muthusamy, 2018).

Corrosion Inhibition

  • Costa et al. (2021) presented research on the application of imidazole-based molecules for corrosion inhibition of carbon steel in an acidic medium. The study suggests that molecules such as [4-(1H-imidazole-1-yl)-phenyl]methanol (METH) significantly improve corrosion inhibition efficiency, highlighting the potential of these compounds in protecting metals against corrosion (Costa et al., 2021).

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the lack of specific information on 1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride, future research could focus on its synthesis, chemical reactions, and potential applications. As with similar compounds, it may have potential in the development of new drugs .

properties

IUPAC Name

3H-benzimidazol-5-yl(phenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.ClH/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12;/h1-9,14,17H,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVTYJWIYZFKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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